Lipophilicity Differentiation vs. Des-Methyl Analog
The target compound displays a computed XLogP3-AA of 3.4, compared with 3.1 for N-(4-bromophenyl)-2-methyloxolan-3-amine (CAS 1555188-65-2), which lacks the 3-methyl substituent on the phenyl ring [1]. The +0.3 log unit increase is attributable to the additional methyl group and carries implications for reversed-phase chromatographic retention, membrane permeability prediction, and partitioning behavior in biphasic reaction systems.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | N-(4-bromophenyl)-2-methyloxolan-3-amine: 3.1 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
The ~0.3 log unit difference translates to approximately a twofold difference in predicted n-octanol/water partition coefficient, which can materially affect extraction efficiency in synthetic workup, chromatographic method development, and in silico ADME predictions when this building block is incorporated into larger molecular architectures.
- [1] PubChem. N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine. Computed Properties: XLogP3-AA. CID 75525356. https://pubchem.ncbi.nlm.nih.gov/compound/75525356 View Source
